molecular formula C4H12N2O B8352165 2-Hydrazino-2-methyl-propan-1-ol

2-Hydrazino-2-methyl-propan-1-ol

Cat. No.: B8352165
M. Wt: 104.15 g/mol
InChI Key: KITHURWPXVYOLJ-UHFFFAOYSA-N
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Description

2-Hydrazino-2-methyl-propan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a hydrazine group attached to a propanol chain with a methyl side group, a structure that suggests potential utility as a building block for the synthesis of more complex molecules or as a precursor in pharmaceutical development. Compounds with hydrazine and alcohol functional groups can be valuable intermediates in creating heterocycles or other pharmacologically active structures. Researchers might explore its properties for specific applications in their projects. This product is strictly for laboratory research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Handling should only be performed by qualified professionals in accordance with appropriate laboratory safety protocols. Disclaimer: Please note that the specific applications, mechanism of action, and detailed research value for this compound are not fully detailed in public chemical databases. The information provided is based on its molecular structure and common uses of similar functional groups. Researchers are encouraged to consult specialized literature for further insights.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

2-hydrazinyl-2-methylpropan-1-ol

InChI

InChI=1S/C4H12N2O/c1-4(2,3-7)6-5/h6-7H,3,5H2,1-2H3

InChI Key

KITHURWPXVYOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NN

Origin of Product

United States

Preparation Methods

Reductive Amination of Keto Alcohols

Reductive amination of 2-methyl-3-hydroxypropanal (a hydroformylation product of allyl alcohol) with hydrazine offers another route:

2-Methyl-3-hydroxypropanal+HydrazineReductionThis compound\text{2-Methyl-3-hydroxypropanal} + \text{Hydrazine} \xrightarrow{\text{Reduction}} \text{this compound}

Conditions :

  • Reducing agents: Sodium cyanoborohydride (NaBH₃CN) or hydrogen with Raney Ni.

  • Solvent: Methanol or THF.

  • pH: Mildly acidic (pH 4–6).

Advantages :

  • High atom economy if starting from biomass-derived allyl alcohol.

Modification of Amino Alcohol Derivatives

Comparative Analysis of Methods

Method Starting Material Yield Key Advantages Drawbacks
Nucleophilic Substitution2-Chloro-2-methyl-1-propanol~60–70%Simple, scalableCompeting elimination
Reductive AminationAllyl alcohol derivatives~50–65%Utilizes renewable resourcesRequires high-pressure H₂
Diazotization2-Amino-2-methyl-1-propanol~40–55%Leverages existing amino alcohol synthesisLow stability of intermediates

Reaction Optimization and Industrial Considerations

Solvent and Catalyst Selection

  • Ionic liquids : Improve hydrazine solubility and reduce side reactions (e.g., [Dsim]HSO₄ for deprotection steps).

  • Rhodium-phosphine complexes : Enhance selectivity in hydroformylation steps.

Green Chemistry Metrics

  • Atom economy for reductive amination: >80%.

  • E-factor (waste per product unit): 2.5–3.5 for halogenation routes .

Q & A

Q. Q1: What are the optimal synthetic routes for 2-hydrazino-2-methyl-propan-1-ol, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

  • Route Selection: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives often react with ketones or aldehydes under acidic/basic conditions. A multi-step approach may involve protecting group strategies to avoid side reactions .
  • Condition Optimization:
    • Solvent: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of hydrazine.
    • Catalysis: Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions can drive the reaction, depending on substrate compatibility .
    • Monitoring: Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is effective for tracking progress .
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, gradient elution) ensures purity.

Q. Q2: How can the structural and electronic properties of this compound be characterized to validate its molecular identity?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H/¹³C NMR to confirm hydrazine (-NH-NH₂) and hydroxyl (-OH) protons. Compare with computed PubChem data for validation .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion [M+H]⁺ and fragmentation patterns.
  • Computational Tools: Density Functional Theory (DFT) simulations (e.g., Gaussian 09) to predict IR vibrational modes and compare with experimental data .

Advanced Research Questions

Q. Q3: What mechanistic insights explain contradictory reactivity outcomes of this compound in oxidation vs. reduction reactions?

Methodological Answer:

  • Oxidation Pathways:
    • Hydrazine groups are prone to oxidation, forming diazenes or nitriles. Use controlled conditions (e.g., KMnO₄ in acidic media) to avoid over-oxidation .
  • Reduction Challenges:
    • The hydroxyl group may compete for reduction. Selective reducing agents (e.g., NaBH₄ for carbonyls, avoiding LiAlH₄) are critical .
  • Kinetic Studies: Monitor reaction intermediates via stopped-flow spectroscopy or in-situ IR to identify rate-determining steps .

Q. Q4: How can computational models predict the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Thermodynamic Models:
    • Use the Wilson or NRTL equations to model activity coefficients and predict solubility in mixed solvents .
    • Parameterization: Fit experimental solubility data (e.g., from gravimetric analysis) to optimize model accuracy.
  • Stability Testing:
    • Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

Q. Q5: What strategies resolve discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization:
    • Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.
    • Address solvent interference (e.g., DMSO toxicity thresholds) by limiting concentrations to <1% .
  • Data Normalization:
    • Normalize IC₅₀ values against cell viability (MTT assay) or protein content (Bradford assay) to control for batch variability .

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